molecular formula C23H22N4O3 B6478379 N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941981-45-9

N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B6478379
CAS No.: 941981-45-9
M. Wt: 402.4 g/mol
InChI Key: ABTFASOYMVSTBL-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-ethoxyphenyl substituent at position 2 of the heterocyclic core and an acetamide moiety linked to a benzyl group at position 4. The compound’s structure is characterized by a bicyclic pyrazolo-pyrazinone scaffold, which is associated with diverse pharmacological activities in analogous compounds, including kinase inhibition and radiopharmaceutical applications .

Properties

IUPAC Name

N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-2-30-19-10-8-18(9-11-19)20-14-21-23(29)26(12-13-27(21)25-20)16-22(28)24-15-17-6-4-3-5-7-17/h3-14H,2,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTFASOYMVSTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the pyrazolo[1,5-a]pyrazinone core or related heterocyclic systems. Key structural variations, synthetic routes, and functional properties are highlighted.

Core Structure and Substituent Variations

Compound Name Core Structure Position 2 Substituent Acetamide Substituent Molecular Formula Molecular Weight Key References
N-benzyl-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (Target) Pyrazolo[1,5-a]pyrazin-4-one 4-Ethoxyphenyl N-Benzyl C₂₃H₂₂N₄O₃ 402.45 g/mol N/A
2-[2-(Benzo[1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazin-4-one Benzo[1,3]dioxol-5-yl 3-Fluoro-4-methylphenyl C₂₂H₁₈FN₃O₄ 415.39 g/mol
BB09930: 2-[2-(4-Butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide Pyrazolo[1,5-a]pyrazin-4-one 4-Butoxyphenyl 2-(3,4-Dimethoxyphenyl)ethyl C₂₈H₃₂N₄O₅ 504.58 g/mol
(Z)-2-[2-(4-Fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethenimidamide Pyrazolo[1,5-a]pyrazin-4-one 4-Fluorophenyl Hydroxyethenimidamide C₁₅H₁₃FN₆O₂ 344.30 g/mol
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl N,N-Diethyl C₁₉H₂₂FN₃O 343.40 g/mol

Key Observations:

  • Position 2 Substituents : The 4-ethoxyphenyl group in the target compound is distinct from the benzo[1,3]dioxol-5-yl (), 4-butoxyphenyl (), and 4-fluorophenyl () groups in analogs. Ethoxy groups may enhance lipophilicity compared to fluorophenyl or methoxy-containing derivatives.
  • Acetamide Modifications : The benzyl group in the target contrasts with bulkier substituents like 2-(3,4-dimethoxyphenyl)ethyl () or functional groups like hydroxyethenimidamide (). These variations influence solubility and receptor binding.
  • Core Heterocycle: Pyrazolo[1,5-a]pyrazinone (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, ).

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